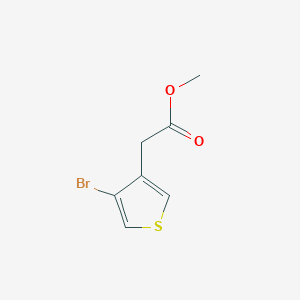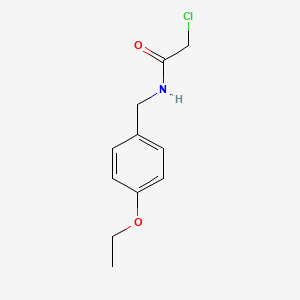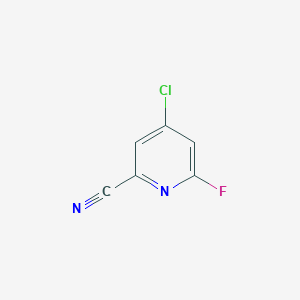
3-bromo-4-fluoropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluoropyridine-2-carbonitrile is a heterocyclic organic compound with the chemical formula C6H2BrFN2 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atom at position 2 is replaced by a cyano group
Méthodes De Préparation
The synthesis of 3-bromo-4-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination and fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures to fluorinate pyridine, resulting in a mixture of fluorinated pyridines .
Analyse Des Réactions Chimiques
3-Bromo-4-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and reduction reactions. Common reagents used in these reactions include palladium catalysts, tetrabutylammonium fluoride, and dimethylformamide. Major products formed from these reactions include substituted pyridines and other heterocyclic compounds .
Applications De Recherche Scientifique
3-Bromo-4-fluoropyridine-2-carbonitrile has several applications in scientific research. It is used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its fluorinated and brominated derivatives are valuable intermediates in the development of drugs and pesticides. Additionally, this compound is used in the synthesis of fluorescent dyes and imaging agents for biological applications .
Mécanisme D'action
The mechanism of action of 3-bromo-4-fluoropyridine-2-carbonitrile involves its interaction with molecular targets through its bromine, fluorine, and cyano groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, allowing the compound to modify biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Bromo-4-fluoropyridine-2-carbonitrile can be compared with other similar compounds, such as 3-fluoro-2-pyridinecarbonitrile and 2-bromo-5-fluoropyridine. These compounds share similar structural features, such as the presence of fluorine and bromine atoms on the pyridine ring. this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Propriétés
IUPAC Name |
3-bromo-4-fluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGNXYRPZRMYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)





![3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride](/img/structure/B6601762.png)

![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)



